2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. . The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid with 4-sulfamoylaniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-thiol
- 2-amino-5-methyl-1,3,4-thiadiazole
- N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide
Uniqueness
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide stands out due to its unique combination of the thiadiazole ring and the sulfamoylphenyl group. This structural feature imparts enhanced biological activity and specificity, making it a valuable compound for various applications .
Properties
CAS No. |
914349-74-9 |
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Molecular Formula |
C17H16N4O3S3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C17H16N4O3S3/c1-11-20-21-17(25-11)26-15(12-5-3-2-4-6-12)16(22)19-13-7-9-14(10-8-13)27(18,23)24/h2-10,15H,1H3,(H,19,22)(H2,18,23,24) |
InChI Key |
RUTDRJUSKXTWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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